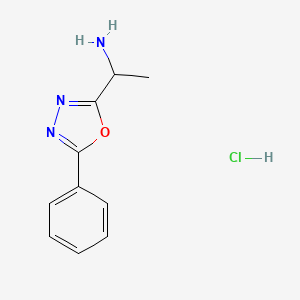

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Oxadiazole is considered to be resultant from furan by replacement of two methane (–CH=) groups by two pyridine type nitrogen atoms (–N=) .

Synthesis Analysis

Several methods have been reported in the literature for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is a five-membered ring with one oxygen and two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve the formation of the oxadiazole ring through cyclization of diacylhydrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific compound and its substituents .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of novel derivatives of 1,3,4-oxadiazole compounds have been extensively studied. For instance, novel series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized, starting from carbazole and further reacted with various compounds to yield the desired products. These compounds were characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, indicating the versatility and complexity of oxadiazole derivatives synthesis (Verma, Awasthi, & Jain, 2022).

Biological Activities

The biological screening of these compounds revealed significant activities. For example, certain derivatives demonstrated notable antibacterial, antifungal, and anticancer activities. Among them, some showed pronounced activity against human breast cancer cell lines, highlighting the potential therapeutic applications of 1,3,4-oxadiazole derivatives (Sharma, Kumar, & Pathak, 2014). Additionally, the synthesis of 1,3,4-oxadiazole derivatives incorporating imidazole and pyrazole has shown anthelmintic activity, further underlining the broad spectrum of biological applications of these compounds (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).

Photoluminescent Properties and Mesomorphic Behavior

Moreover, oxadiazole derivatives have been explored for their photoluminescent properties and mesomorphic behavior, contributing to the development of new materials with potential applications in optoelectronic devices. The synthesis of cholesteryl and methyl derivatives of 1,3,4-oxadiazole has been reported to exhibit cholesteric and nematic/smectic A mesophases, along with strong blue fluorescence emission, which could be beneficial for the creation of novel liquid crystal displays and photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNKBIQPBHLBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2674556.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2674560.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2674572.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)